![molecular formula C14H9ClO4 B1416463 3-(苯并[d][1,3]二氧戊环-5-基)-4-氯苯甲酸 CAS No. 1181596-03-1](/img/structure/B1416463.png)
3-(苯并[d][1,3]二氧戊环-5-基)-4-氯苯甲酸
描述
3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid is an organic compound that features a benzo[d][1,3]dioxole moiety and a chlorobenzoic acid group
科学研究应用
3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid has several scientific research applications:
作用机制
Target of Action
The primary targets of 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules in a process called phosphorylation. This is a key regulatory event in cells, affecting many aspects of cellular function, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement, cell movement, apoptosis, and differentiation .
Mode of Action
3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid: interacts with its kinase targets by binding to them, which can inhibit their activity . This interaction can result in changes to the phosphorylation state of proteins in the cell, altering their function and the cellular processes they are involved in .
Biochemical Pathways
The biochemical pathways affected by 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid are those regulated by the kinases it targets . These pathways can include signal transduction pathways, metabolic pathways, and pathways involved in cell cycle regulation. The downstream effects of these changes can vary widely, depending on the specific kinases targeted and the roles of those kinases in the cell .
Pharmacokinetics
The pharmacokinetics of 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid These properties can significantly impact the bioavailability of the compound, or the proportion of the compound that enters the circulation when introduced into the body and is able to have an active effect .
Result of Action
The molecular and cellular effects of 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid ’s action depend on the specific kinases it targets and the roles of those kinases in the cell . By inhibiting kinase activity, the compound can alter the phosphorylation state of proteins, affecting their function and the cellular processes they are involved in .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .
生化分析
Biochemical Properties
3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes, such as alpha-amylase, which is crucial in carbohydrate metabolism . The compound’s interaction with alpha-amylase involves binding to the enzyme’s active site, thereby preventing substrate access and subsequent catalysis. Additionally, 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid has been found to interact with proteins involved in cell signaling pathways, influencing various cellular processes .
Cellular Effects
The effects of 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cell lines, such as HeLa and A549 cells, by causing cell cycle arrest at the S phase and G2/M phase . This compound also affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it can modulate the expression of genes involved in apoptosis and cell proliferation, thereby influencing cell survival and growth .
Molecular Mechanism
At the molecular level, 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active sites of enzymes, such as alpha-amylase, it prevents the enzymes from catalyzing their respective reactions . Additionally, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression. For instance, it has been shown to induce the expression of pro-apoptotic genes while repressing anti-apoptotic genes, thereby promoting apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
The effects of 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, such as prolonged cell cycle arrest and apoptosis in cancer cells . These temporal effects highlight the importance of controlling experimental conditions to ensure consistent results.
Dosage Effects in Animal Models
The effects of 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit enzyme activity and induce apoptosis in cancer cells . At higher doses, it can cause adverse effects, such as toxicity and damage to normal tissues . These dosage-dependent effects underscore the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolism. For example, it has been shown to inhibit alpha-amylase, affecting carbohydrate metabolism . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid within cells and tissues are critical for its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues can also influence its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid is essential for its activity and function. This compound has been found to localize in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For instance, the presence of specific targeting sequences can facilitate its transport to the mitochondria, where it can induce apoptosis by affecting mitochondrial function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzo[d][1,3]dioxole and 4-chlorobenzoic acid.
Reaction Conditions: The reaction is often carried out in the presence of a palladium catalyst, such as PdCl2, and a base like cesium carbonate (Cs2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize recyclable heterogeneous acidic catalysts to streamline the acylation reactions .
化学反应分析
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) is frequently used as a reducing agent.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
相似化合物的比较
Similar Compounds
Benzo[d][1,3]dioxol-5-ylboronic acid: This compound is similar in structure and has applications in kinase inhibition and antimalarial drug synthesis.
1,3-Benzodioxole-5-carboxylic acid: Another related compound used in various chemical syntheses.
Uniqueness
3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid is unique due to its specific combination of the benzo[d][1,3]dioxole and chlorobenzoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
属性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-11-3-1-9(14(16)17)5-10(11)8-2-4-12-13(6-8)19-7-18-12/h1-6H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLUFPJEGYDILE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653543 | |
| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181596-03-1 | |
| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


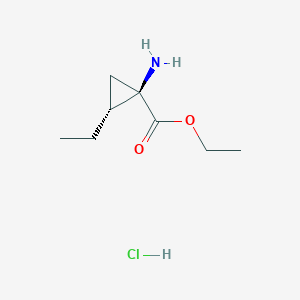
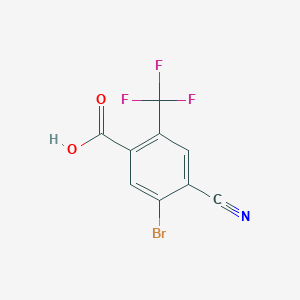
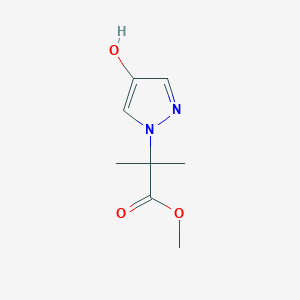

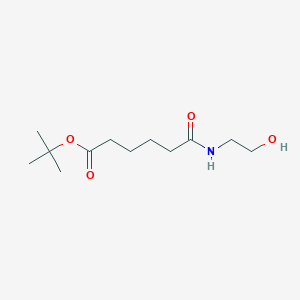
![Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)-](/img/structure/B1416390.png)
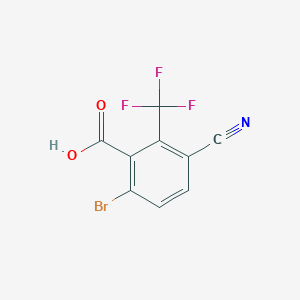

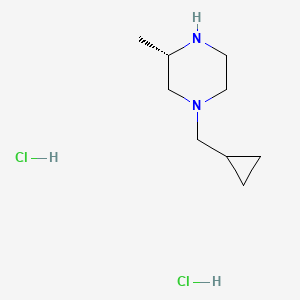
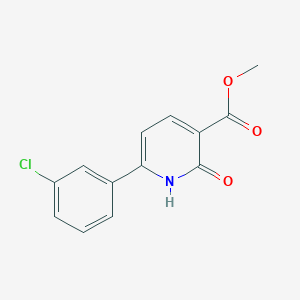
![1-[3-Fluoro-2-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride](/img/structure/B1416398.png)
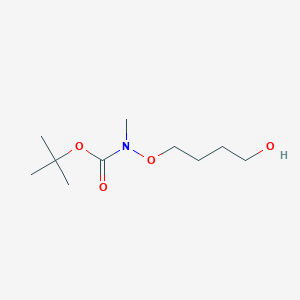
![6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1416400.png)
![8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B1416401.png)
